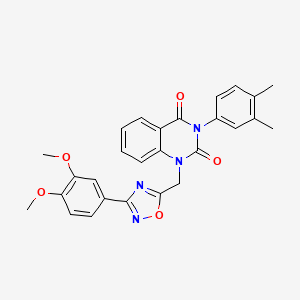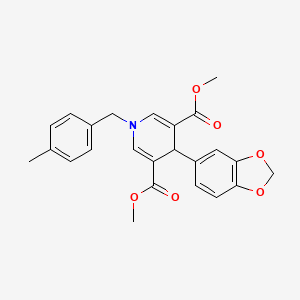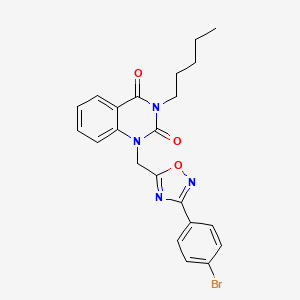![molecular formula C18H13BrN2O3 B11203266 N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11203266.png)
N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known by its chemical formula C₁₉H₁₅BrN₂O₃, is a fascinating compound with a complex structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyrroloquinoline ring system.
Bromination: Introduction of the bromine atom at the 3-position of the phenyl group.
Hydroxylation: Formation of the hydroxyl group at the 6-position.
Carboxylation: Addition of the carboxamide group at the 5-position.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize these reactions for large-scale synthesis. Detailed conditions and yields would require further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Cyclization: Intramolecular cyclization reactions are possible due to the fused ring system.
Bromine (Br₂): Used for bromination.
Hydroxylamine (NH₂OH): For hydroxylation.
Ammonium carbonate (NH₄₂CO₃): Facilitates carboxylation.
Various Organic Solvents: Such as dichloromethane, ethanol, or acetonitrile.
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of potential drug candidates.
Organic Synthesis: Building blocks for more complex molecules.
Anticancer Properties: Investigated for its potential as an anticancer agent.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Pharmaceuticals: Potential drug development.
Materials Science: May find applications in materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound with related pyrroloquinoline derivatives. Its unique structure and functional groups set it apart.
Properties
Molecular Formula |
C18H13BrN2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3/c19-11-4-2-5-12(9-11)20-17(23)14-16(22)13-6-1-3-10-7-8-21(15(10)13)18(14)24/h1-6,9,22H,7-8H2,(H,20,23) |
InChI Key |
VILKFSMSSAQMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11203184.png)

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11203197.png)
![N-(3-acetylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11203205.png)


![1-(6-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide](/img/structure/B11203235.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203239.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203258.png)

![3-amino-4-(2-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203262.png)

![1-{6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11203286.png)
![5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203292.png)
